Amorolfine EP Impurity A

Solution stability pH-dependent degradation EP chromatographic conditions

Amorolfine EP Impurity A (CAS 78613-39-5, also designated CAS 2109184-47-4 for the absolute stereochemistry form) is chemically defined as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, commonly referred to as Amorolfine N-Oxide. It is a specified impurity listed in the European Pharmacopoeia (EP) monograph for Amorolfine Hydrochloride, the morpholine-class topical antifungal agent used primarily in onychomycosis treatment.

Molecular Formula C21H35NO2
Molecular Weight 333.5 g/mol
CAS No. 78613-39-5
Cat. No. B13411897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorolfine EP Impurity A
CAS78613-39-5
Molecular FormulaC21H35NO2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-]
InChIInChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22?
InChIKeyDVFNIYYARRYOCZ-CXOKAFIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amorolfine EP Impurity A (CAS 78613-39-5): A Pharmacopoeial N-Oxide Reference Standard for Antifungal Quality Control


Amorolfine EP Impurity A (CAS 78613-39-5, also designated CAS 2109184-47-4 for the absolute stereochemistry form) is chemically defined as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, commonly referred to as Amorolfine N-Oxide . It is a specified impurity listed in the European Pharmacopoeia (EP) monograph for Amorolfine Hydrochloride, the morpholine-class topical antifungal agent used primarily in onychomycosis treatment . As the N-oxide derivative of the parent API, this compound represents the primary oxidative degradation product of amorolfine, confirmed through forced degradation studies using hydrogen peroxide followed by isolation and structural elucidation via LC-MS and NMR spectroscopy . The compound carries a molecular formula of C₂₁H₃₅NO₂ and a molecular weight of 333.51 g/mol, and is supplied as a characterized reference standard with purity typically ≥95% by HPLC for use in analytical method development, method validation, and pharmaceutical quality control applications .

Why Generic Amorolfine N-Oxide Cannot Substitute for Amorolfine EP Impurity A in Regulated Analytical Workflows


Although the chemical name 'Amorolfine N-Oxide' may appear interchangeable across suppliers, substitution of a non-EP-graded material for Amorolfine EP Impurity A introduces quantifiable risk in regulated pharmaceutical analysis. The EP monograph for Amorolfine Hydrochloride defines this impurity with a specific stereochemical descriptor—(2RS,4Ξ,6SR)—and its identity is anchored to a defined relative retention time (RRT) and chromatographic system suitability criteria validated under EP conditions . Materials lacking this pharmacopoeial linkage may differ in stereoisomeric composition, counter-ion form, or residual solvent profile, leading to retention time drift, co-elution artifacts, and false compliance outcomes . Furthermore, the solution stability behavior of Impurity A is pH-dependent: it remains stable in acidic and neutral media (RSD < 2.0% over 24 hours) but degrades progressively in alkaline solution, a property that directly impacts sample preparation protocols and must be accounted for during method transfer . Using a generic N-oxide without this characterized stability profile risks generating unreliable system suitability data and could delay ANDA review cycles.

Quantitative Differential Evidence: Amorolfine EP Impurity A Versus Closest EP Impurity Analogs (B and E)


Differential Alkaline Solution Stability: Impurity A Degrades Progressively Over 24 Hours Whereas Impurity B Fully Degrades Within 3 Hours and Impurity E Remains Stable

Under the EP 11.0 'Related substances' chromatographic conditions, Amorolfine EP Impurity A (QCS RM-A132601) exhibits distinct alkaline instability relative to its closest EP-specified analogs. In pH=alkaline solution at ambient temperature, Impurity A undergoes progressive degradation: the main peak area continuously decreases while impurity degradation peaks increase over the 24-hour observation period . By contrast, Impurity B (RM-A132602) shows extreme alkaline lability—its main peak area decreases substantially at the 0-hour time point and reaches zero (complete degradation) by 3 hours . Impurity E (RM-A132605) remains stable under all three pH conditions (acidic, neutral, alkaline) for the full 24-hour duration, with RSD < 2.0% . In acidic and neutral media, all three impurities maintain stability with RSD < 2.0% over 24 hours .

Solution stability pH-dependent degradation EP chromatographic conditions

Definitive Structural Identification as the Primary Oxidative Degradation Product: Impurity A Is Confirmed as Amorolfine N-Oxide by Forced Degradation, MS, and NMR

Amorolfine EP Impurity A is not merely a synthetic by-product—it is the authenticated primary oxidative degradation product of the parent API. Zimmermann et al. (2023) demonstrated that forced degradation of amorolfine in hydrogen peroxide generates a single major degradation product, which was isolated, purified, and unambiguously identified as the N-oxide derivative by high-resolution mass spectrometry (MS) and ¹H/¹³C nuclear magnetic resonance (NMR) . The parent amorolfine molecule was shown to be stable under acidic and basic hydrolytic conditions but susceptible to oxidative degradation, yielding the N-oxide with pH-dependent formation kinetics . This pathway is directly relevant to pharmaceutical formulation stability, as peroxide impurities in excipients (e.g., povidone, crospovidone) are known to trigger N-oxide formation in morpholine-containing drugs .

Forced degradation Oxidative degradation pathway LC-MS/NMR structural elucidation

EP Pharmacopoeial Traceability: Defined Relative Retention Time and Acceptance Criteria Differentiate Impurity A from Non-Compendial Amorolfine N-Oxide

The European Pharmacopoeia monograph for Amorolfine Hydrochloride specifies Amorolfine EP Impurity A with a defined relative retention time (RRT) and system suitability requirements. QCS Standard Material R&D Center validated the RRT of Impurity A against the EP 10.0 specifications, demonstrating that under EP chromatographic conditions, the impurity peak is fully resolved from the API and other specified impurities (D, E, I, J, M) . The EP framework establishes acceptance criteria for specified impurities in accordance with ICH Q3A(R2), with identification thresholds typically ≥0.05% for a drug substance with a maximum daily dose up to 2 g . Impurities A, B, and E each carry distinct RRT values and acceptance limits, and cannot be used interchangeably for system suitability testing . Non-EP-graded 'Amorolfine N-Oxide' materials may lack validated RRT data against the EP monograph, may differ in salt form or stereochemical composition, and typically do not provide the regulatory-compliant certificate of analysis required for ANDA or DMF filing .

Pharmacopoeial compliance Relative retention time ANDA/DMF regulatory submission

Commercial Purity and Characterization Package Comparison: EP-Grade Impurity A Delivers ≥95% HPLC Purity with Multi-Technique Structural Confirmation

Commercially available Amorolfine EP Impurity A reference standards from established suppliers are provided with HPLC purity ≥95% and a comprehensive certificate of analysis (CoA) that typically includes structural confirmation by ¹H/¹³C NMR, mass spectrometry (MS), and HPLC chromatograms . The CATO brand standard (C4X-15424) is produced under ISO 17034 accreditation for reference material producers, ensuring metrological traceability, homogeneity, and stability characterization . This stands in contrast to research-grade 'Amorolfine N-Oxide' that may be supplied with only basic purity data and no pharmacopoeial structural confirmation. The CATO product carries a 3-year shelf life when stored at 2–8 °C and is shipped as a white to off-white solid, with full documentation including quantitative NMR, HPLC purity, MS, IR, UV, moisture content, and residue on ignition .

Reference standard purity Certificate of Analysis ISO 17034

Synthetic Accessibility and Supply Chain Differentiation: Impurity A Is Readily Available as an Off-the-Shelf Standard, Whereas Impurity B Requires Complex Multi-Step Synthesis

The synthesis and purification difficulty of Amorolfine EP Impurity B differs substantially from that of Impurity A. According to the QCS R&D Center, Impurity B—which contains both formyl and acetyl structural moieties—required a seven-step synthesis with three isolation/purification stages to achieve high selectivity and yield . Furthermore, quality control release of Impurity B was complicated by chromatographic column efficiency degradation, which caused retention time drift and false HPLC purity readings, necessitating real-time NMR monitoring and column replacement to obtain correct data . In contrast, Impurity A (the N-oxide) is formed directly through a single-step oxidation of the parent amorolfine and is commercially available from multiple ISO 17034-accredited suppliers with typical lead times of 2–3 weeks for standard pack sizes . This differential synthetic complexity directly impacts procurement lead time and cost, particularly for laboratories requiring multi-gram quantities for method validation campaigns.

Custom synthesis complexity Supply chain reliability Impurity B synthesis challenge

Optimal Procurement and Application Scenarios for Amorolfine EP Impurity A (CAS 78613-39-5)


ANDA Filing and DMF Submission for Generic Amorolfine Hydrochloride Topical Products

Generic drug developers preparing Abbreviated New Drug Applications (ANDAs) for amorolfine hydrochloride nail lacquers or creams must demonstrate impurity profile equivalence to the Reference Listed Drug (RLD) per ICH Q3A(R2) and the EP monograph. Amorolfine EP Impurity A—as the specified N-oxide degradation product—is a mandatory reference standard for establishing the Related Substances method, quantifying oxidative degradation, and setting acceptance criteria. Using an EP-traceable Impurity A standard with validated RRT, full CoA (NMR, MS, HPLC), and preferably ISO 17034 accreditation ensures that the analytical data package withstands regulatory scrutiny and avoids deficiency letters related to impurity identification or quantitation .

Stability-Indicating HPLC Method Development and Forced Degradation Studies

During method development for amorolfine formulations, forced oxidative degradation (e.g., 3% H₂O₂) generates the N-oxide as the principal degradant . Amorolfine EP Impurity A serves as the authentic reference marker to: (a) confirm peak identity in stressed samples, (b) establish resolution between the API and the degradation product (critical for peak purity ≥995), and (c) validate system suitability. The established stability profile—stable in acidic/neutral, progressively degrading in alkaline —dictates that sample preparation must use pH-controlled diluents and that alkaline-exposed samples must be analyzed immediately to avoid false-negative degradation assessment.

Routine QC Batch Release Testing for Amorolfine Hydrochloride API and Finished Dosage Forms

In GMP-compliant QC laboratories, Amorolfine EP Impurity A is used as the external reference standard for quantifying the N-oxide impurity in each production batch. The EP monograph defines system suitability criteria including resolution between Impurity A and adjacent peaks; failure to use the correct EP-validated Impurity A standard can produce inaccurate relative retention times, compromising batch release decisions . The commercially available standard (≥95% HPLC purity, 10–100 mg pack sizes) supports multiple QC runs, and the documented 3-year shelf life (2–8 °C storage) enables long-term method continuity without frequent re-qualification .

Excipient Compatibility and Formulation Development Studies

Given that peroxide impurities in common topical excipients (e.g., povidone, crospovidone, polyethylene glycol) can oxidize morpholine-containing APIs, formulation scientists use Amorolfine EP Impurity A to monitor N-oxide formation during excipient compatibility studies . Spiking experiments with the Impurity A standard into prototype formulations enable quantitative tracking of oxidative degradation kinetics under accelerated stability conditions (40 °C/75% RH), guiding excipient selection and antioxidant strategy development for robust topical formulations.

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